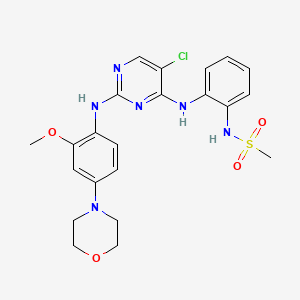
DBCO-S-S-PEG3-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-S-S-PEG3-Biotin is a cleavable reagent used to introduce a biotin moiety to azide-containing biomolecules through copper-free click chemistry. The polyethylene glycol spacer arm enhances the solubility of labeled molecules in aqueous media. The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol, beta-mercaptoethanol, and tris(2-carboxyethyl)phosphine .
Wissenschaftliche Forschungsanwendungen
DBCO-S-S-PEG3-Biotin has a wide range of applications in scientific research:
Chemistry: It is used in bioconjugation and labeling of biomolecules through copper-free click chemistry.
Biology: It is employed in the study of protein-protein interactions, cell surface labeling, and tracking of biomolecules.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic assays.
Industry: It is utilized in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .
Wirkmechanismus
Target of Action
DBCO-S-S-PEG3-Biotin is a PEG-based PROTAC linker . The primary targets of this compound are proteins that contain azide groups . The DBCO group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing proteins .
Mode of Action
The compound contains a DBCO group that can undergo a copper-free click chemistry reaction, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC), with molecules containing azide groups . This reaction allows the compound to form a covalent bond with the target protein .
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
Pharmacokinetics
The peg spacer arm in the compound is known to improve the solubility of the labeled molecules in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the selective degradation of the target protein . This is achieved through the formation of a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the disulfide bond in the linker can be cleaved using reducing agents such as DTT, BME, and TCEP . This allows for the removal of the biotin label under reducing conditions .
Biochemische Analyse
Biochemical Properties
DBCO-S-S-PEG3-Biotin plays a crucial role in biochemical reactions due to its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. This reaction is highly specific and efficient, making it ideal for labeling biomolecules in complex biological environments. The DBCO group in this compound interacts with azide groups on proteins, peptides, and other biomolecules, forming stable triazole linkages. This interaction is copper-free, reducing potential cytotoxicity and making it suitable for live-cell applications .
Cellular Effects
This compound influences various cellular processes by enabling the targeted labeling and modification of cell surface proteins. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by attaching biotin to specific proteins or other biomolecules. The biotin moiety allows for subsequent detection and purification using streptavidin-based methods. In cellular studies, this compound has been shown to affect cell function by facilitating the tracking and analysis of protein interactions and dynamics .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with azide-containing biomolecules through SPAAC. This reaction occurs under physiological conditions without the need for copper catalysts, making it biocompatible. The disulfide bond in this compound can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for the controlled release of the biotin label. This feature is particularly useful in applications where reversible labeling is required .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound maintains its labeling efficiency and biocompatibility, making it suitable for prolonged experiments. It is essential to monitor the stability and activity of the compound to ensure consistent results .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal concentrations, the compound effectively labels target biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential cytotoxicity and off-target interactions. It is crucial to determine the appropriate dosage for each specific application to minimize any negative impact on the animal models .
Vorbereitungsmethoden
The preparation of DBCO-S-S-PEG3-Biotin involves several steps:
Synthesis of 2-(2-pyridyl disulfide) ethylamine hydrochloride: 2,2’-dithiodipyridine is slowly added to a methanol solution of 2-aminoethanethiol hydrochloride and reacted overnight at room temperature.
Synthesis of 3-[(2-aminoethyl) disulfide] propionic acid hydrochloride: Mercaptopropionic acid is added to the methanol solution of the previous compound and reacted overnight.
Synthesis of dibenzocyclooctyne-disulfide bond-carboxyl: Pentafluorophenol is added to a dichloromethane solution of dibenzocyclooctyne-carboxyl and EDCI, followed by the addition of the previous compound and triethylamine.
Final coupling: Pentafluorophenol is added to a dichloromethane solution of the previous compound and EDCI, followed by the addition of biotin tri-polyethylene glycol amino and triethylamine. .
Analyse Chemischer Reaktionen
DBCO-S-S-PEG3-Biotin undergoes several types of chemical reactions:
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the dibenzocyclooctyne group and azide-containing molecules, forming a stable triazole linkage.
Reduction: The disulfide bond in the linker can be cleaved using reducing agents such as dithiothreitol, beta-mercaptoethanol, and tris(2-carboxyethyl)phosphine
Vergleich Mit ähnlichen Verbindungen
DBCO-S-S-PEG3-Biotin is unique due to its cleavable disulfide bond and polyethylene glycol spacer arm, which enhance solubility and allow for controlled release of the biotin moiety. Similar compounds include:
DBCO-PEG4-Biotin: Similar structure but with a different polyethylene glycol spacer length.
DBCO-PEG-NHS ester: Used for bioconjugation but lacks the cleavable disulfide bond.
DBCO-PEG-aldehyde: Used for labeling but with different functional groups
This compound stands out due to its combination of features, making it highly versatile for various applications in scientific research.
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N6O8S3/c49-37(12-6-5-11-36-41-34(30-57-36)46-42(53)47-41)43-18-21-54-23-25-56-26-24-55-22-19-44-39(51)17-27-58-59-28-20-45-38(50)15-16-40(52)48-29-33-9-2-1-7-31(33)13-14-32-8-3-4-10-35(32)48/h1-4,7-10,34,36,41H,5-6,11-12,15-30H2,(H,43,49)(H,44,51)(H,45,50)(H2,46,47,53)/t34-,36-,41-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVGOGQIAYMKAS-MZOCQUDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N6O8S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)



![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)
